Pantothenic acid, calcium salt, D-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

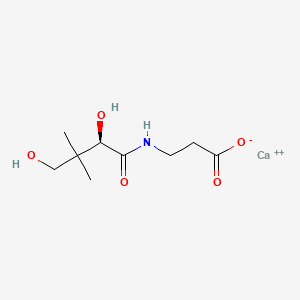

Calcium Pantothenate is the calcium salt of the water-soluble vitamin B5, ubiquitously found in plants and animal tissues with antioxidant property. Pentothenate is a component of coenzyme A (CoA) and a part of the vitamin B2 complex. Vitamin B5 is a growth factor and is essential for various metabolic functions, including the metabolism of carbohydrates, proteins, and fatty acids. This vitamin is also involved in the synthesis of cholesterol, lipids, neurotransmitters, steroid hormones, and hemoglobin.

A butyryl-beta-alanine that can also be viewed as pantoic acid complexed with BETA ALANINE. It is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE.

Applications De Recherche Scientifique

Biological Functions

Calcium D-pantothenate is essential for several metabolic functions:

- Coenzyme A Synthesis : It serves as a precursor for coenzyme A, which is vital in the metabolism of carbohydrates, proteins, and fats. Coenzyme A is involved in the synthesis of fatty acids, cholesterol, steroid hormones, and neurotransmitters like acetylcholine .

- Energy Production : It plays a critical role in energy production by participating in the Krebs cycle and fatty acid oxidation .

- Hormonal Regulation : The compound is involved in the synthesis of steroid hormones and hemoglobin, which are crucial for various physiological processes .

Nutritional Applications

Calcium D-pantothenate is widely used as a dietary supplement due to its role in maintaining health:

- Vitamin Supplementation : It is often included in B-complex vitamin supplements to prevent deficiencies that can lead to symptoms like fatigue, irritability, and digestive issues .

- Therapeutic Uses : Clinical studies have shown that it can be effective in treating conditions such as acne and rheumatoid arthritis morning stiffness .

Industrial Applications

In addition to its biological significance, Calcium D-pantothenate has several industrial applications:

- Animal Feed : It is added to animal feed to promote growth and improve overall health. The European Food Safety Authority has deemed its use safe for all animal species .

- Pharmaceuticals : The compound is utilized in the formulation of various pharmaceuticals due to its biochemical properties and safety profile .

Case Studies

- Cell Migration Study : A study investigated the effects of Calcium D-pantothenate on human dermal fibroblasts. Results indicated that it significantly stimulated cell migration and proliferation in a dose-dependent manner, suggesting potential applications in wound healing therapies .

- Toxicity Assessment : Animal studies have demonstrated high acute oral lethal dose values for Calcium D-pantothenate, indicating a low toxicity profile. This makes it suitable for both human consumption and veterinary use without significant risk of adverse effects .

- Pharmacokinetics Research : A clinical trial assessed the pharmacokinetics of orally administered Calcium D-pantothenate. The study involved multiple doses and evaluated safety and tolerability among healthy adults. Findings highlighted that absorption was affected by food intake, which has implications for dosing recommendations .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Functions | Precursor for Coenzyme A | Essential for metabolism of fats, proteins |

| Nutritional Supplement | Used in B-complex vitamins | Prevents deficiencies leading to fatigue |

| Therapeutic Use | Treatment for acne and arthritis | Effective in reducing symptoms |

| Animal Feed | Promotes growth in livestock | Safe for all animal species |

| Pharmaceutical Formulation | Used due to biochemical properties | Low toxicity profile |

Propriétés

Numéro CAS |

15773-29-2 |

|---|---|

Formule moléculaire |

C9H16CaNO5+ |

Poids moléculaire |

258.3 g/mol |

Nom IUPAC |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m0./s1 |

Clé InChI |

SXRRAEDIIGNDNU-FJXQXJEOSA-M |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

SMILES isomérique |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |

SMILES canonique |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Key on ui other cas no. |

137-08-6 |

Synonymes |

B 5, Vitamin B5, Vitamin Calcium Pantothenate Dexol Pantothenate, Calcium Pantothenate, Zinc Pantothenic Acid Vitamin B 5 Vitamin B5 Zinc Pantothenate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.